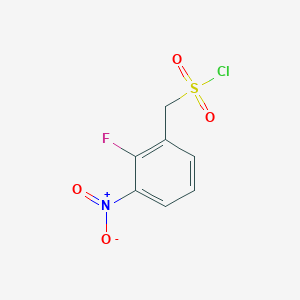

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2-fluoro-3-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZQNNPQUDLNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-3-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is (2-Fluoro-3-aminophenyl)methanesulfonyl chloride.

Scientific Research Applications

Intermediate in Drug Synthesis

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of new compounds through nucleophilic substitution reactions. For instance, it has been employed in the synthesis of non-nucleoside inhibitors for Hepatitis C virus, demonstrating its potential in antiviral drug development .

Potential Pharmacological Properties

While specific biological activities of this compound are not extensively documented, compounds with similar structures often show anti-inflammatory and anticancer activities. The nitro group may play a role in interactions with biological targets, making this compound of interest for medicinal chemistry .

Agrochemical Applications

The compound also finds applications in the agrochemical industry. It serves as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of effective agricultural chemicals. For example, it has been used in the preparation of chlorantraniliprole, an insecticide known for its effectiveness against various pests .

Reaction Conditions

The reaction conditions are crucial for achieving high yields:

- Temperature: Typically conducted at low temperatures to control reactivity.

- Base: Use of organic bases like triethylamine to facilitate the reaction.

- Solvent: Common solvents include acetonitrile or DMF (dimethylformamide) .

Interaction Studies

Studies have focused on the interaction of this compound with various nucleophiles to elucidate its potential biological pathways and mechanisms of action. These studies help understand enzyme mechanisms and biochemical interactions .

Development of Novel Inhibitors

Research has identified derivatives based on this compound that exhibit high affinity for nicotinic acetylcholine receptors, suggesting potential applications in treating nicotine addiction .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds . The nitro group can also participate in redox reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

- (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride

- (3-Fluoro-2-nitrophenyl)methanesulfonyl chloride

- (2-Chloro-3-nitrophenyl)methanesulfonyl chloride

Uniqueness

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo . This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Biological Activity

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride, a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and interactions with various biological targets.

The compound's structure features a fluorine atom and a nitro group attached to a phenyl ring, which are critical for its biological activity. The presence of the sulfonyl chloride group enhances its reactivity, making it a versatile building block in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs)

A study evaluated the MICs of this compound against Klebsiella pneumoniae strains. The results indicated that the compound exhibited significant antibacterial activity:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 256 |

| Ciprofloxacin | 4 |

| Meropenem | 2 |

The MIC values suggest that while this compound is less potent than conventional antibiotics, it still shows promise as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary tests on cell lines have shown that this compound exhibits moderate cytotoxic effects:

- Cell Lines Tested : Jurkat T cells, A-431 epidermoid carcinoma cells.

- IC50 Values : The compound displayed IC50 values ranging from 50 to 100 µM depending on the cell line, indicating selective cytotoxicity without significant toxicity at lower concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with key proteins involved in cellular processes suggests potential pathways:

- Inhibition of Enzymatic Activity : The sulfonyl chloride moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Protein Interactions : Molecular docking studies indicate that this compound may bind effectively to specific protein targets associated with cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Combination Therapy : Research has shown that combining this compound with traditional antibiotics may enhance antibacterial efficacy against resistant strains. For instance, when used in conjunction with ciprofloxacin, a synergistic effect was observed against Klebsiella pneumoniae, reducing the effective MIC significantly .

- Structural Modifications : Modifying the nitro and fluoro substituents has been suggested to optimize activity and reduce toxicity. Such modifications could lead to more potent derivatives with improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.